molecular formula C16H16N2O4S B6416044 4-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid CAS No. 1261940-00-4

4-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid

Cat. No.: B6416044
CAS No.: 1261940-00-4
M. Wt: 332.4 g/mol
InChI Key: LBOVZNWBYRZMKA-UHFFFAOYSA-N
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Description

4-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid is a complex organic compound that features a pyrrolidine ring, a sulfonyl group, and a nicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid typically involves multiple steps, starting with the formation of the pyrrolidine ring and the sulfonylation of the phenyl group. One common approach is to first synthesize 4-(pyrrolidin-1-ylsulfonyl)phenylboronic acid, which can then be coupled with nicotinic acid derivatives under specific conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

    Industry: It can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and sulfonyl group may play crucial roles in binding to these targets, while the nicotinic acid moiety can influence the compound’s overall activity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid is unique due to the combination of its structural features, which may confer distinct biological activities and chemical reactivity. The presence of both the pyrrolidine ring and nicotinic acid moiety sets it apart from other similar compounds, potentially offering a broader range of applications in scientific research and industry.

Properties

IUPAC Name

4-(4-pyrrolidin-1-ylsulfonylphenyl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c19-16(20)15-11-17-8-7-14(15)12-3-5-13(6-4-12)23(21,22)18-9-1-2-10-18/h3-8,11H,1-2,9-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBOVZNWBYRZMKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=C(C=NC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10692798
Record name 4-[4-(Pyrrolidine-1-sulfonyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261940-00-4
Record name 4-[4-(Pyrrolidine-1-sulfonyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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